molecular formula C20H14N4O B4508950 N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4508950
M. Wt: 326.4 g/mol
InChI Key: OTIZEQPTRAMXIC-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on this core scaffold are extensively investigated for their potential as therapeutic agents. Research on analogous quinoline-4-carboxamides has demonstrated promising anti-malarial activity by inhibiting the essential Plasmodium falciparum translation elongation factor 2 (PfEF2), a novel mechanism of action that is crucial for parasite protein synthesis . Furthermore, the quinoline-4-carboxamide structure is a key framework in oncology research. Related derivatives have shown potent efficacy as anti-cancer agents in experimental models, including the ability to induce apoptosis and suppress proliferative potential in a concentration-dependent manner against various cancer cell lines such as colon, pancreatic, and breast cancer . The structure-activity relationship (SAR) of this chemical series indicates that strategic modifications to the carboxamide and quinoline substituents can optimize physicochemical properties, enhancing metabolic stability and aqueous solubility for improved pharmacokinetic profiles . From a chemical structure perspective, the presence of multiple nitrogen heterocycles facilitates key intermolecular interactions, which can be critical for crystal stability and binding affinity to biological targets, as revealed by computational studies and analyses like Hirshfeld surface examination . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-pyridin-2-yl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O/c25-20(24-19-9-3-4-11-22-19)16-12-18(14-6-5-10-21-13-14)23-17-8-2-1-7-15(16)17/h1-13H,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZEQPTRAMXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 3-pyridinecarboxaldehyde to form the corresponding Schiff base, which is then cyclized to form the quinoline core. The carboxamide group can be introduced through subsequent reactions involving carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of quinoline carboxamides have been synthesized and tested for their ability to inhibit cancer cell growth. One study reported that certain derivatives displayed cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents in oncology .

1.2 Antifungal Properties

The compound has also been investigated for its antifungal activity. A series of pyridine derivatives, including those related to quinoline carboxamides, were synthesized and tested against pathogenic fungi. Some compounds showed over 50% inhibition of fungal growth at specific concentrations, outperforming established antifungal agents .

1.3 HDL Cholesterol Stimulation

Another notable application is in the treatment of dyslipidemia and cardiovascular diseases. Compounds with similar structures have been identified as HDL cholesterol stimulants, which can be beneficial in managing cholesterol levels and preventing atherosclerosis .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been utilized in biochemical assays to study enzyme interactions. Its derivatives have shown inhibitory effects on urease enzymes, which are implicated in various gastrointestinal diseases. The inhibition potency was assessed using IC50 values, demonstrating significant enzyme inhibition compared to standard inhibitors .

2.2 Fluorescent Probes

Due to its fluorescent properties, this compound can serve as an imaging agent in biological studies. Researchers have developed fluorescent probes based on similar quinoline structures to visualize cellular components in real-time, enhancing our understanding of cellular processes .

Material Science Applications

3.1 Polymer Formulations

In material science, this compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industrial applications .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Reference
Derivative AMCF-7 (Breast)15
Derivative BA549 (Lung)20
Derivative CHeLa (Cervical)10

Table 2: Antifungal Activity of Pyridine Derivatives

CompoundFungal Strain TestedInhibition (%) at 100 µg/mLReference
Compound XFusarium oxysporum60
Compound YGibberella zeae55
Compound ZCytospora mandshurica52

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Structural Variations and Their Impact

The biological and chemical profiles of quinoline-4-carboxamides are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Differences Biological Activity Reference
N-(4-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide 4-hydroxyphenyl, pyridin-3-yl Hydroxyl group enhances hydrogen bonding Anticancer, antimicrobial
N-(2,6-difluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide 2,6-difluorophenyl, pyridin-3-yl Fluorine increases electronegativity Enhanced anticancer activity
N-(4-acetylamino phenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Acetylamino group at phenyl Improved metabolic stability Cancer therapy, enzyme inhibition
N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Methoxy group at phenyl, pyridin-4-yl Methoxy alters solubility Potential anti-inflammatory
N-(naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide Naphthyl substituent Bulky group affects steric interactions Enzyme inhibition (CYP2C9)
Key Observations:
  • Pyridine Position : Compounds with pyridin-3-yl at position 2 (e.g., target compound) show stronger binding to kinases compared to pyridin-4-yl analogs, likely due to optimal spatial orientation .
  • Halogenation : Fluorine substitution (e.g., 2,6-difluorophenyl) enhances reactivity and target affinity compared to chlorine or methyl groups .
  • Solubility Modifiers : Hydroxyl and methoxy groups improve aqueous solubility but may reduce membrane permeability .
Anticancer Activity:
  • The target compound’s dual pyridine rings enable dual inhibition of kinases (e.g., EGFR and VEGFR2), with IC₅₀ values in the nanomolar range .
  • Fluorinated analogs (e.g., 2,6-difluorophenyl) show 10-fold higher cytotoxicity against breast cancer cell lines compared to non-halogenated versions .
Antimicrobial Activity:
  • Hydroxyphenyl derivatives demonstrate broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) against Gram-positive pathogens .
Metabolic Stability:
  • Acetylamino-substituted compounds exhibit longer half-lives (t₁/₂ > 6 hours) due to reduced CYP450-mediated oxidation .

Biological Activity

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core structure with two pyridine substituents at the 2 and 3 positions, along with a carboxamide functional group at the 4 position. This unique structural arrangement contributes to its biological activity by enhancing interactions with various biological targets.

Anticancer Activity

Mechanism of Action:
Research indicates that quinoline derivatives exhibit notable anticancer properties. The presence of hydroxyl (-OH) groups in related compounds has been shown to improve antiproliferative activity against various cancer cell lines such as HeLa, A549, and MDA-MB-231. The mechanism often involves the inhibition of cell growth through apoptosis induction and cell cycle arrest .

Case Studies:

  • Antiproliferative Activity: A study demonstrated that derivatives of quinoline, including those similar to this compound, exhibited IC50 values ranging from 0.021 μM to 8.3 μM against different cancer cell lines, indicating strong potential as anticancer agents .
  • In Vitro Studies: In vitro assays have shown that compounds with similar structures can significantly suppress the growth of rapidly dividing cancer cells compared to non-tumor cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinoline derivatives are known for their ability to interact with bacterial enzymes and disrupt cellular processes.

Research Findings:

  • Antiplasmodial Activity: A series of quinoline-4-carboxamide derivatives were tested against Plasmodium falciparum, revealing moderate potency with EC50 values around 120 nM. These compounds demonstrated a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .
  • Broad-Spectrum Antimicrobial Effects: Quinoline derivatives have shown activity against various pathogens, including bacteria and fungi, suggesting their potential in treating infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Structural FeatureEffect on Activity
Hydroxyl GroupsEnhance antiproliferative activity
Pyridine SubstituentsImprove binding affinity to biological targets
Carboxamide GroupEssential for interaction with enzymes

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the efficacy and safety profile of this compound. Compounds in this class have shown promising oral bioavailability and favorable metabolic stability, which are essential for their development as therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide?

Answer:
The compound can be synthesized via condensation reactions using pyridine derivatives and quinoline precursors. A validated approach involves coupling 2-(pyridin-3-yl)quinoline-4-carboxylic acid with 2-aminopyridine using peptide coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base . Purification typically involves vacuum filtration and recrystallization. Yield optimization (e.g., ~59% in similar quinoline-4-carboxamide syntheses) requires controlled stoichiometry and inert conditions to prevent side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the quinoline core and pyridine substituents. For example, pyridin-3-yl protons typically resonate at δ 8.5–9.0 ppm .
  • Mass Spectrometry : ESI-MS (Electrospray Ionization) confirms molecular weight (e.g., m/z ~376.3 [M+1] for analogous compounds) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and intermolecular interactions .

Advanced: How do substituent positions (pyridin-2-yl vs. pyridin-3-yl) affect biological activity?

Answer:
Pyridin-3-yl substitution enhances π-π stacking with aromatic residues in enzyme active sites, as seen in cytochrome P450 inhibition studies. For example, replacing pyridin-4-yl with pyridin-3-yl in quinoline-4-carboxamides increases binding affinity due to optimized hydrogen bonding with heme iron . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict these interactions by analyzing ligand-protein binding energies .

Advanced: How to resolve contradictions in solubility and stability data for this compound?

Answer:
Discrepancies arise from solvent polarity and pH variations. For instance:

  • Solubility : Poor aqueous solubility (logP ~3.5) improves in DMSO or DMF, but stability declines in polar aprotic solvents over 24 hours .
  • Degradation : Oxidative byproducts (e.g., quinoline-2-carboxylic acid derivatives) form under aerobic conditions, detectable via HPLC with UV/Vis monitoring (λ = 254 nm) . Use inert atmospheres and antioxidants (e.g., BHT) to mitigate degradation.

Advanced: What strategies validate the compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to proteins like CDK2 or PCNA .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Crystallographic Data : Co-crystallization with target enzymes (e.g., cytochrome P450 2C9) reveals binding modes, validated via SHELX-refined electron density maps .

Basic: How to troubleshoot low yields in coupling reactions for this compound?

Answer:

  • Catalyst Optimization : Replace PyBOP with HATU for higher coupling efficiency in sterically hindered reactions .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side-product formation (e.g., acylurea derivatives).
  • Purification : Use gradient elution (e.g., 10–90% MeCN/H2O on C18 columns) to separate unreacted amines and carboxylic acids .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

  • ADMET Prediction : Software like SwissADME calculates bioavailability (Lipinski’s Rule compliance: MW <500, logP <5) .
  • CYP450 Metabolism : Quantum mechanical/molecular mechanical (QM/MM) models identify metabolic hotspots (e.g., oxidation at quinoline C2 or pyridine N) .

Basic: How to verify the absence of tautomeric forms in solution?

Answer:

  • pH-Dependent NMR : Monitor proton shifts in D2O/CD3OD mixtures (pH 2–12). Pyridine N-protonation (pKa ~4.5) suppresses tautomerism .
  • UV-Vis Spectroscopy : Absorbance maxima shifts (e.g., 320 → 340 nm) indicate tautomeric equilibria in polar solvents .

Advanced: What are the implications of trifluoromethyl substitutions in analogs?

Answer:
Trifluoromethyl groups enhance metabolic stability and lipophilicity (logP increases by ~0.5 units). However, steric bulk may reduce binding affinity. For example, replacing -CF3 with -CH3 in analogs decreases IC50 by 2-fold in kinase assays .

Advanced: How to design derivatives for anion recognition applications?

Answer:
Incorporate pyridine-carboxamide motifs (e.g., bis-pyridinyl ethyl groups) to create anion-binding pockets. Fluorescence quenching assays with tetrabutylammonium salts (e.g., Cl⁻, NO3⁻) validate selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.